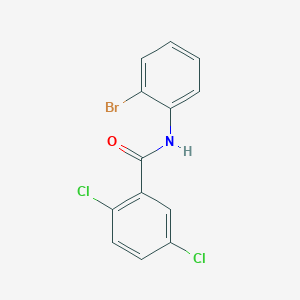

N-(2-bromophenyl)-2,5-dichlorobenzamide

Description

N-(2-Bromophenyl)-2,5-dichlorobenzamide is a benzamide derivative featuring a bromine substituent on the ortho position of the phenyl ring and chlorine atoms at the 2- and 5-positions of the benzamide moiety. This compound is synthesized via Cu-catalyzed intramolecular O-arylation reactions using o-halobenzanilides (Br or I) under optimized conditions, achieving high yields (e.g., 86% for analogs) .

Properties

IUPAC Name |

N-(2-bromophenyl)-2,5-dichlorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrCl2NO/c14-10-3-1-2-4-12(10)17-13(18)9-7-8(15)5-6-11(9)16/h1-7H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYSNYOCUAWDKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrCl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-2,5-dichlorobenzamide typically involves the reaction of 2,5-dichlorobenzoic acid with 2-bromoaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-2,5-dichlorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzanilides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis

N-(2-bromophenyl)-2,5-dichlorobenzamide serves as a crucial building block in the synthesis of more complex organic molecules. It is often utilized in the development of various chemical compounds through reactions such as amidation and arylation. For instance, it can undergo Cu-catalyzed intramolecular O-arylation, which allows for the efficient synthesis of 2-substituted benzoxazoles .

Table 1: Reaction Conditions for Synthesis

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Cu-catalyzed O-arylation | Cu(OAc)₂/DPPAP catalyst | 70-93 |

| Amidation | DCC/DMAP in dichloromethane | Variable |

| Continuous flow synthesis | Automated systems for large-scale production | High |

Biological Applications

Enzyme Inhibition Studies

In biological research, this compound has been investigated for its potential as an enzyme inhibitor. Its structure allows it to interact with specific molecular targets, influencing biochemical pathways. For example, it has been studied for its inhibitory effects on the enzyme GSK-3β, which plays a significant role in various diseases including cancer and diabetes .

Antiparasitic Activity

The compound has also shown promise in antiparasitic research. Analogues of benzamide compounds have been identified as effective against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). These compounds displayed significant activity with low EC50 values, indicating their potential as therapeutic agents .

| Compound | Target Organism | EC50 (μM) | Notes |

|---|---|---|---|

| N-(2-bromophenyl)-benzamide | Trypanosoma brucei | 0.001 | Highly potent |

| Meridianin C | GSK-3β | >5 | Moderate activity |

| Various Benzamides | Antiparasitic | Variable | Structure-dependent activity |

Industrial Applications

Development of Agrochemicals

In industrial contexts, this compound is being explored for its potential in the formulation of agrochemicals. Its ability to inhibit specific enzymes can be leveraged to develop herbicides or fungicides that target pests while minimizing harm to non-target organisms.

Scalable Production Techniques

The compound's synthesis can be scaled up using continuous flow reactors and automated systems. This approach enhances efficiency and yield while reducing costs associated with traditional batch production methods .

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2,5-dichlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomerism of Chlorine Substituents

The position of chlorine atoms on the benzamide ring significantly impacts chemical reactivity and biological activity:

- N-(2-Bromophenyl)-3,5-dichlorobenzamide : This analog, with chlorines at the 3- and 5-positions, demonstrated 86% yield in benzoxazole synthesis via Cu-catalyzed O-arylation, slightly lower than its iodo-substituted counterpart (89%) . The meta-substitution pattern may enhance steric compatibility in catalytic reactions.

- N-(1H-Benzo[d]imidazol-2-yl)-2,5-dichlorobenzamide (Compound 19) : This derivative showed an 11-fold increase in potency compared to DFB (a reference compound) but exhibited reduced cell viability, likely due to cytotoxicity from the 2,5-dichloro configuration .

- N-(1H-Benzo[d]imidazol-2-yl)-3,5-dichlorobenzamide (Compound 22) : With chlorines at 3,5-positions, this compound displayed superior potency (IC₅₀ = 6.4 μM) and lower cytotoxicity than the 2,5-isomer, indicating that meta-substitution optimizes bioactivity-toxicity balance .

Halogen Substituent Effects

Variations in halogen substituents (Br, I, F) influence electronic properties and reaction pathways:

Functional Group Modifications

- N-(2-Methyl-3-butyn-2)-3,5-dichlorobenzamide : This herbicide features a methyl-butynyl group instead of bromophenyl, demonstrating how alkyl/alkynyl substituents shift applications from pharmaceuticals to agrochemicals .

Mechanistic and Structural Insights

- Electronic Effects : Electron-withdrawing groups (Cl, Br, F) enhance electrophilicity, influencing reactivity in synthesis (e.g., Cu-catalyzed arylation) and receptor binding in biological systems .

- Steric Considerations : Ortho-substituted halogens (e.g., 2-bromophenyl) may hinder molecular interactions compared to para- or meta-substituted analogs, affecting both synthetic efficiency and bioactivity .

- Toxicity Profiles : Dichloro-substituted benzamides often exhibit cytotoxicity correlated with substituent positions; 3,5-dichloro derivatives generally show better safety profiles than 2,5-isomers .

Biological Activity

N-(2-bromophenyl)-2,5-dichlorobenzamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological effects, including antidiabetic, anticancer, and antimicrobial properties. The synthesis methods, structure-activity relationships (SAR), and case studies related to this compound will also be discussed.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 2,5-dichlorobenzoic acid with 2-bromobenzoyl chloride or similar intermediates. The resulting compound features a benzamide structure that is crucial for its biological activity.

Antidiabetic Activity

Recent studies have explored the antidiabetic potential of benzamide derivatives, including those similar to this compound. Compounds with similar structures have demonstrated significant inhibitory activity against α-glucosidase and α-amylase enzymes, which are critical in carbohydrate metabolism.

- Inhibitory Potency : The IC50 values for related compounds ranged from 10.75 μM to 130.90 μM, indicating promising antidiabetic effects compared to the reference drug acarbose (IC50 = 39.48 μM) .

Anticancer Activity

The anticancer potential of benzamide derivatives has been extensively studied. For instance, compounds derived from benzimidazole and benzamide frameworks have shown cytotoxic effects against various cancer cell lines.

- Case Study : A study on N-(1H-benzimidazole-2-yl-carbamothioyl)benzamide derivatives revealed significant anticancer activity against MCF-7 cell lines with good docking scores in molecular modeling studies . This suggests that similar structural motifs in this compound may also exhibit anticancer properties.

Antimicrobial Activity

Benzamides are known for their antimicrobial properties. Research indicates that compounds with similar structural features can inhibit bacterial growth effectively.

- Research Findings : A study highlighted the antibacterial activity of various benzamide derivatives with effective concentrations around 300 μg/mL . This suggests that this compound could possess similar antimicrobial capabilities.

Structure-Activity Relationship (SAR)

The biological activity of benzamide derivatives is heavily influenced by their structural characteristics.

- Electron Substituents : The presence of electron-withdrawing groups (like bromine and chlorine) on the phenyl ring enhances enzyme inhibitory activity by stabilizing the transition state during enzyme-substrate interactions .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.